molecular formula C17H21NO2 B2626747 (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-37-2

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2626747
CAS No.: 2035000-37-2
M. Wt: 271.36
InChI Key: NDQBQSRUKDALTO-CMDGGOBGSA-N
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Description

This compound belongs to the α,β-unsaturated ketone (enone) family, characterized by a conjugated system of a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a phenylpropenone moiety. The (E)-configuration of the propenone chain ensures planarity, which is critical for electronic interactions in biological systems or material applications.

Properties

IUPAC Name

(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-17(9-8-14-4-2-1-3-5-14)18-11-10-16(12-18)20-13-15-6-7-15/h1-5,8-9,15-16H,6-7,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQBQSRUKDALTO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.35 g/mol

Structural Features

The compound features a pyrrolidine ring , a phenyl group , and a cyclopropylmethoxy moiety , which are critical for its biological activity. The presence of the double bond in the propene structure may also influence its reactivity and interaction with biological targets.

Anticonvulsant Activity

Research indicates that similar compounds within the cinnamamide class, such as 3-phenylprop-2-enamide, exhibit significant anticonvulsant properties. These compounds have been shown to be effective in various animal models of epilepsy, including:

  • Frings Audiogenic Seizure-Susceptible Mouse Model
    • ED50: 13.21 mg/kg (i.p.)
  • Maximal Electroshock Test
    • ED50 values range from 27.58 mg/kg to 114.4 mg/kg across different models and species .

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and olefin linker can enhance anticonvulsant effects, indicating that this compound may also possess similar properties.

Cytotoxicity and Safety Profile

In vitro studies evaluating cytotoxicity in cell lines such as HepG2 and H9c2 have shown that related compounds are safe at concentrations up to 100 µM . This safety profile is crucial for further development as a therapeutic agent.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its activity may involve modulation of neurotransmitter systems or ion channels involved in seizure activity. The structural similarity to known anticonvulsants suggests potential interactions with GABAergic or glutamatergic pathways.

Preclinical Studies

Several preclinical studies have highlighted the potential of cinnamamide derivatives in treating epilepsy. For instance, compound KM-568 demonstrated efficacy in multiple seizure models, suggesting that this compound could follow a similar pathway .

Comparative Analysis Table

CompoundModelED50 (mg/kg)Route
KM-568Frings Audiogenic Model13.21i.p.
KM-568Maximal Electroshock27.58 - 114.4i.p./p.o.
(E)-1-(3-cyclopropylmethoxy)pyrrolidin...Hypothesized based on SARTBDTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Structural Similarities and Differences

The compound shares a common enone-pyrrolidine scaffold with several analogs (Table 1). Key variations arise from substituents on the pyrrolidine ring and the aryl/heteroaryl groups attached to the propenone chain.

Compound Name Substituents on Pyrrolidine Propenone Substituent Molecular Weight Key Properties Reference
(E)-1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one 3-(Cyclopropylmethoxy) Phenyl ~275.3* Enhanced lipophilicity, potential metabolic stability
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one None Phenyl 201.26 Baseline activity in kinase inhibition studies
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one None 4-Nitrophenyl 246.28 Electron-withdrawing nitro group enhances reactivity
(E)-1-(1-Methyl-1H-pyrrol-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one 1-Methylpyrrole 3-Fluorophenyl 243.27 Fluorine improves bioavailability and target affinity
(E)-3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one None 2-Chloro-3-methoxyphenyl 279.76 Chlorine and methoxy groups modulate solubility

*Calculated based on analogous structures.

2.2. Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which may prolong half-life compared to methoxy or nitro-substituted analogs .
  • Electronic Effects : The electron-donating cyclopropylmethoxy group contrasts with electron-withdrawing substituents (e.g., nitro in ), influencing reactivity in Michael addition or hydrogen-bonding interactions.

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